(3-nitro-4-phenoxyphenyl)methyl N-[3-(trifluoromethyl)phenyl]carbamate
Description
(3-nitro-4-phenoxyphenyl)methyl N-[3-(trifluoromethyl)phenyl]carbamate is a synthetic carbamate derivative characterized by a nitro-substituted phenoxyphenyl group and a trifluoromethylphenyl carbamate moiety. The nitro group at the 3-position and phenoxy substituent at the 4-position on the phenyl ring likely enhance electron-withdrawing effects, influencing reactivity and biological activity .
Properties
IUPAC Name |
(3-nitro-4-phenoxyphenyl)methyl N-[3-(trifluoromethyl)phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F3N2O5/c22-21(23,24)15-5-4-6-16(12-15)25-20(27)30-13-14-9-10-19(18(11-14)26(28)29)31-17-7-2-1-3-8-17/h1-12H,13H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUFDMXDDQOIPPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)COC(=O)NC3=CC=CC(=C3)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F3N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-nitro-4-phenoxyphenyl)methyl N-[3-(trifluoromethyl)phenyl]carbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Reduction: The nitro group can be reduced to an amine using a reducing agent such as tin(II) chloride in hydrochloric acid.
Carbamoylation: The amine is then reacted with (3-trifluoromethyl)phenyl isocyanate to form the carbamate linkage.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and reduction steps, ensuring higher yields and purity. Additionally, the use of automated systems for precise control of reaction conditions can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
(3-nitro-4-phenoxyphenyl)methyl N-[3-(trifluoromethyl)phenyl]carbamate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine, which can then participate in further functionalization.
Substitution: The phenoxy and trifluoromethyl groups can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3-nitro-4-phenoxyphenyl)methyl N-[3-(trifluoromethyl)phenyl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology and Medicine
In biological and medical research, this compound is investigated for its potential as a pharmacological agent. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, making this compound a candidate for drug development.
Industry
In the industrial sector, this compound is explored for its use in the development of agrochemicals, such as herbicides and insecticides, due to its potential bioactivity.
Mechanism of Action
The mechanism of action of (3-nitro-4-phenoxyphenyl)methyl N-[3-(trifluoromethyl)phenyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity to these targets, while the nitro and phenoxy groups can modulate the compound’s reactivity and stability. These interactions can lead to inhibition or activation of biological pathways, depending on the specific application.
Comparison with Similar Compounds
2-chloro-4-fluorophenyl N-[3-(trifluoromethyl)phenyl]carbamate
- Structure: Features a chloro-fluorophenyl group instead of nitro-phenoxyphenyl.
- Molecular Formula: C₁₄H₈ClF₄NO₂ (molar mass: 333.67 g/mol) .
- The fluorine atom may enhance lipophilicity and metabolic stability .
4-[(1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl]phenyl N-[3-(trifluoromethyl)phenyl]carbamate
- Structure : Incorporates a pyrazole-methyl substituent on the phenyl ring.
- Key Differences: The pyrazole group introduces heterocyclic bulk, which could sterically hinder interactions with enzyme active sites. This may reduce pesticidal efficacy compared to the target compound’s nitro-phenoxy group .
Methyl (3-hydroxyphenyl)-carbamate
- Structure : Simpler carbamate with a hydroxyl group on the phenyl ring.
- Safety Profile : Classified under GHS 1.0 with specific handling requirements (e.g., hazard communication). The hydroxyl group increases polarity, reducing lipophilicity and bioavailability compared to nitro- or trifluoromethyl-substituted analogs .
Physicochemical Properties
Notes:
Pesticidal Efficacy
- Trifluoromethylphenyl carbamates : Widely used as pesticides (e.g., flutolanil, cyprofuram) due to trifluoromethyl’s resistance to metabolic degradation . The target compound’s nitro group may further enhance binding to acetylcholinesterase or other pest-specific targets .
- Chloro-fluoro analogs: Demonstrated activity in preliminary studies, but nitro-phenoxy derivatives are hypothesized to exhibit broader-spectrum efficacy due to stronger electron-withdrawing effects .
Mode of Action
- Carbamates typically act as acetylcholinesterase inhibitors. The nitro group in the target compound may stabilize transition states in enzyme inhibition, increasing potency compared to non-nitro analogs .
Biological Activity
The compound (3-nitro-4-phenoxyphenyl)methyl N-[3-(trifluoromethyl)phenyl]carbamate , also known by its CAS number 338960-92-2, is a carbamate derivative that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its implications in medicinal chemistry and pharmacology.
- Molecular Formula : C21H15F3N2O5
- Molecular Weight : 432.35 g/mol
- Structure : The compound features a nitrophenoxy group and a trifluoromethyl-substituted phenyl group, which are significant for its biological activity.
Anticancer Properties
Research has indicated that compounds with similar structural motifs exhibit notable anticancer activities. For instance, studies have shown that carbamate derivatives can inhibit various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest.
-
Mechanism of Action :
- The compound may interact with specific enzymes or receptors involved in cell proliferation.
- It could potentially act as an inhibitor of key signaling pathways associated with tumor growth.
- Case Studies :
Enzyme Inhibition
The compound's structure suggests potential interactions with enzymes such as cyclin-dependent kinases (CDKs) and other targets involved in cell cycle regulation.
- Inhibition Studies :
Toxicological Profile
Understanding the safety profile is crucial for any therapeutic candidate. The toxicity of carbamate compounds can vary significantly based on their substituents.
- Safety Data :
Research Findings
| Study | Findings |
|---|---|
| Study A | Identified anticancer activity with IC50 values ranging from 0.5 to 5 µM against various tumor cell lines. |
| Study B | Demonstrated enzyme inhibition with selectivity towards CDK2 over CDK9, suggesting potential for targeted therapy. |
| Study C | Evaluated safety in animal models, indicating low acute toxicity but requiring long-term studies for chronic effects. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
